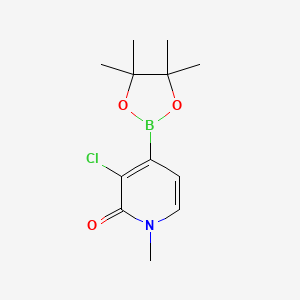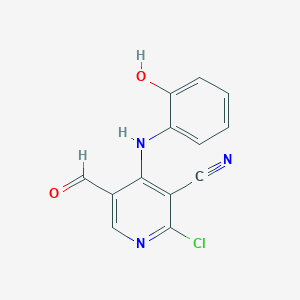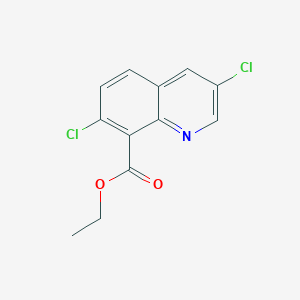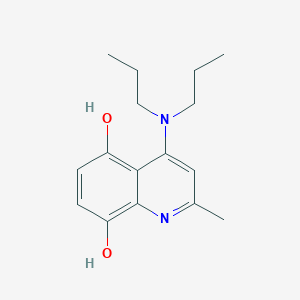
tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is a chemical compound with the molecular formula C15H22N2O3 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a tert-butyl carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate typically involves the reaction of azetidine derivatives with tert-butyl carbamate. One common method includes the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be reacted with various aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply to its production.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted azetidine derivatives.
Applications De Recherche Scientifique
tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the azetidine ring can interact with various biological pathways, affecting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl carbamate: A simpler compound with similar functional groups but lacking the azetidine ring.
tert-Butyl 3-oxoazetidine-1-carboxylate: Another azetidine derivative with different substituents.
tert-Butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamate: A compound with a different ring structure but similar functional groups.
Uniqueness
tert-Butyl (1-(3-(hydroxymethyl)phenyl)azetidin-3-yl)carbamate is unique due to its combination of the azetidine ring and the hydroxymethylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C15H22N2O3 |
|---|---|
Poids moléculaire |
278.35 g/mol |
Nom IUPAC |
tert-butyl N-[1-[3-(hydroxymethyl)phenyl]azetidin-3-yl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2,3)20-14(19)16-12-8-17(9-12)13-6-4-5-11(7-13)10-18/h4-7,12,18H,8-10H2,1-3H3,(H,16,19) |
Clé InChI |
PKANTJRDVSOXPM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CN(C1)C2=CC=CC(=C2)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N'-(Acetyloxy)[(2-methylquinolin-8-yl)oxy]ethanimidamide](/img/structure/B11847039.png)





![3-Methyl-N-(P-tolyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-C]pyridine-1-carboxamide](/img/structure/B11847084.png)


![2-Naphthalenol, 1-[[(2,4-dimethylphenyl)imino]methyl]-](/img/structure/B11847099.png)
